molecular formula C32H46O7 B12726038 Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- CAS No. 51596-12-4

Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)-

Cat. No.: B12726038
CAS No.: 51596-12-4
M. Wt: 542.7 g/mol
InChI Key: JAPXVXGBNCCGCS-RFEBHRRASA-N
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Description

Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- is a member of the milbemycin family, which are macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, in particular, is used in veterinary medicine to control parasitic infections in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- involves complex organic synthesis techniques. The process typically starts with the fermentation of Streptomyces species, which produces the milbemycin compounds. These compounds are then chemically modified to obtain the desired structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the epoxy and deoxy groups .

Industrial Production Methods

Industrial production of Milbemycin B involves large-scale fermentation processes followed by purification and chemical modification. The fermentation is carried out in bioreactors under controlled conditions to maximize the yield of the desired compound. The purification process includes several steps such as extraction, crystallization, and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Milbemycin B can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Milbemycin B involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA) receptors, further contributing to its anthelmintic effects .

Comparison with Similar Compounds

Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- is similar to other milbemycin compounds such as Milbemycin A3 and Milbemycin A4. it is unique in its specific structural modifications, which confer distinct biological activities. Compared to avermectins, another class of macrolide antibiotics, milbemycins generally have lower toxicity and similar or better efficacy against certain parasites .

List of Similar Compounds

  • Milbemycin A3
  • Milbemycin A4
  • Avermectin B1a
  • Avermectin B1b

Properties

CAS No.

51596-12-4

Molecular Formula

C32H46O7

Molecular Weight

542.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-24-hydroxy-21-methoxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C32H46O7/c1-19-8-7-9-24-18-36-29-28(35-6)22(4)15-27(32(24,29)34)30(33)37-26-16-25(11-10-20(2)14-19)39-31(17-26)13-12-21(3)23(5)38-31/h7-10,15,19,21,23,25-29,34H,11-14,16-18H2,1-6H3/b8-7+,20-10+,24-9+/t19-,21-,23+,25+,26-,27-,28+,29+,31-,32+/m0/s1

InChI Key

JAPXVXGBNCCGCS-RFEBHRRASA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)\C)O[C@@H]1C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)OC1C

Origin of Product

United States

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